molecular formula C5H5BrN2 B118841 2-Amino-5-bromopyridine CAS No. 1072-97-5

2-Amino-5-bromopyridine

Cat. No.: B118841
CAS No.: 1072-97-5
M. Wt: 173.01 g/mol
InChI Key: WGOLHUGPTDEKCF-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyridine (C₅H₅BrN₂) is a halogenated pyridine derivative featuring an amino group at the 2-position and a bromine atom at the 5-position of the aromatic ring. With a molecular weight of 173.01 g/mol (), it serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis often involves bromination of 2-aminopyridine using optimized methods to minimize by-products like 2-amino-3,5-dibromopyridine (). Recent advancements in synthesis emphasize cost-effective, mild reaction conditions with reduced environmental impact ().

The compound exhibits versatile coordination chemistry. For instance, it forms luminescent Cd(II) coordination polymers and monomers, where the amino group remains non-coordinated, and bromine influences emission properties (430–690 nm) (). Its high purity (≥98%) is crucial for pharmaceutical applications, aligning with stringent regulatory standards (). Market projections estimate growth from USD 120 million (2023) to USD 190 million by 2032, driven by demand in drug development (e.g., tyrosine kinase inhibitors) and sustainable agrochemicals ().

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-bromopyridine is utilized as an intermediate in the synthesis of several pharmaceuticals:

  • PI3 Kinase Inhibitors : It has been reported that derivatives of this compound can serve as inhibitors for phosphoinositide 3-kinases (PI3K), which are crucial in cancer signaling pathways .
  • Cancer Therapy : The compound has been linked to the development of drugs targeting various cancers, including breast, colorectal, and prostate cancers. Its derivatives are being explored for their efficacy against tumor growth and metastasis .

Synthesis of Other Compounds

The compound acts as a precursor for synthesizing other important chemical entities:

  • Aminopyrazole Derivatives : These derivatives have shown selective stimulation of dopamine D3 receptors, which may have implications for treating neurodegenerative diseases .
  • Halogenated Pyridines : It can be transformed into other halogenated pyridine derivatives that are useful in various chemical reactions .

General Synthesis Techniques

The synthesis of this compound typically involves:

  • Bromination : The starting material, 2-amino-pyridine, undergoes bromination using N-bromosuccinimide (NBS) under controlled conditions to yield this compound with high purity .

Recent Innovations

Recent patents have outlined improved synthetic methods that enhance yield and reduce by-products:

  • A method utilizing potassium iodate (KIO₃) with sulfuric acid has been developed to synthesize iodo derivatives from this compound, which are further used in drug development .

Case Study: Development of Tyrosine Kinase Inhibitors

Research has demonstrated that derivatives of this compound can inhibit tyrosine kinases, which play a pivotal role in regulating cell division and growth. These inhibitors have potential applications in treating various cancers and autoimmune disorders .

Case Study: Synthesis of Nitro Derivatives

A study highlighted the conversion of this compound to 2-nitro-5-bromopyridine using peracetic acid under mild conditions, showcasing its versatility as a synthetic intermediate while emphasizing safety and environmental considerations .

Data Tables

Application AreaCompound DerivedPurpose
Medicinal ChemistryPI3K InhibitorsCancer therapy
Drug DevelopmentAminopyrazole DerivativesNeurodegenerative diseases
Synthetic ChemistryNitro DerivativesSynthesis of more complex compounds
Cancer TherapyTyrosine Kinase InhibitorsTargeting cancer cell growth

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the amino group. These functional groups allow it to act as a nucleophile or electrophile in different reaction pathways . The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in .

Comparison with Similar Compounds

Structural and Electronic Effects

2-Amino-3-bromopyridine

  • Structural Difference : Bromine at the 3-position instead of 3.
  • Impact: Alters electronic distribution, reducing steric hindrance compared to 5-substituted derivatives. Studies using ultrasonic techniques show stronger dipole interactions with alcohols (e.g., ethanol) due to proximity of bromine to the amino group ().
  • Applications : Less prevalent in pharmaceuticals but explored in corrosion inhibition ().

2-Amino-5-chloropyridine

  • Structural Difference : Chlorine replaces bromine at the 5-position.
  • Impact : Lower molecular weight (127.56 g/mol) and reduced electronegativity. Chlorine’s smaller atomic radius enhances solubility but decreases stability in harsh conditions.
  • Applications : Used in Schiff base inhibitors (e.g., SB1-SB4) for mild steel in acidic media, where halogen size affects adsorption efficiency ().

2-Amino-3,5-dibromopyridine

  • Structural Difference : Additional bromine at the 3-position.
  • Impact : Increased steric bulk and electron-withdrawing effects reduce reactivity in cross-coupling reactions. Requires purification via petroleum ether washes ().
  • Applications : Intermediate in synthesizing polyhalogenated compounds for specialty chemicals.

5-Bromo-2-aminopyrimidine

  • Structural Difference : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).
  • Impact : Enhanced hydrogen-bonding capacity and metabolic stability. Pyrimidine derivatives are prioritized in antiviral and anticancer drug design ().

Thermodynamic and Physical Properties

Compound Melting Point (°C) Solubility (Water) LogP (Octanol-Water)
2-Amino-5-bromopyridine 132–135 () Slightly soluble () 1.2 (estimated)
2-Amino-3-bromopyridine ~120 () Moderate 1.0
2-Amino-5-chloropyridine 145–148 High 0.8

Biological Activity

2-Amino-5-bromopyridine (2A5BrPy) is a brominated aromatic amine that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of 2A5BrPy, including its synthesis, antimicrobial properties, and its role in various chemical reactions.

  • Molecular Formula : C5_5H5_5BrN2_2
  • Molecular Weight : 173.013 g/mol
  • CAS Number : 1072-97-5
  • Solubility : Soluble in methanol, chloroform, and ethyl acetate; slightly soluble in water.

Synthesis and Reactivity

This compound is synthesized through various methods, often involving bromination of 2-aminopyridine or related compounds. It serves as an important intermediate in the synthesis of polycyclic azaarenes and other nitrogen-containing heterocycles. The compound's reactivity can be modified by changing the substituents on the pyridine ring, allowing for selective reactions such as C–N bond formation.

Table 1: Synthesis Methods of this compound

MethodDescriptionYield (%)
Bromination2-Aminopyridine treated with NBS in MeCNHigh
Ullmann ReactionCoupling with amines under copper catalysisVariable (up to 92%)
Azaindole FormationAcid-catalyzed synthesis from alkynyl derivativesSignificant anti-yeast activity observed

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study focused on the synthesis of azaindoles from related compounds demonstrated that these derivatives showed effective activity against various bacterial strains and yeasts, particularly Cryptococcus neoformans with minimal inhibitory concentrations (MICs) as low as 3.9 μg/ml .

Case Studies

  • Azaindole Derivatives : In a systematic study, researchers synthesized a series of azaindoles derived from this compound and evaluated their antimicrobial properties. The results highlighted that certain derivatives exhibited enhanced activity against fungal pathogens compared to their parent compounds .
  • Selective C–N Bond Formation : Another study explored the selective amination of this compound using various amines. The results indicated that the compound could be effectively used to synthesize diverse amines with yields exceeding 85%, showcasing its utility in medicinal chemistry .

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. This enables it to inhibit specific enzymes or receptors involved in microbial growth and proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-bromopyridine, and how can purity be optimized?

  • Answer: The compound is typically synthesized via bromination of 2-aminopyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Evidence indicates a 98% yield when using optimized stoichiometry and inert atmospheres . Purification often involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Melting point (136–138°C) and NMR (δH: 6.5–8.5 ppm for aromatic protons) are critical for purity validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer: Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons and bromine’s deshielding effects) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (m/z 173.01 for [M+H]+^+) .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (a=18.56 Å, b=5.18 Å, c=12.36 Å) for structural validation .

Q. What safety precautions are essential when handling this compound?

  • Answer: The compound is classified as an irritant (R36/37/38). Use PPE (gloves, goggles) and work in a fume hood. Store at ambient temperatures in airtight containers, avoiding moisture .

Advanced Research Questions

Q. How can regioselective bromination of 2-aminopyridine be achieved to minimize byproducts?

  • Answer: Regioselectivity is influenced by the directing effect of the amino group. Using Lewis acids (e.g., FeCl3_3) or polar solvents (e.g., DMF) enhances bromination at the 5-position. Kinetic vs. thermodynamic control should be evaluated via reaction monitoring (TLC/HPLC) .

Q. How should researchers address discrepancies in reported melting points (e.g., 136–138°C vs. 168–169°C)?

  • Answer: Contradictions may arise from polymorphic forms or impurities. Reproduce synthesis/purification protocols from conflicting sources (e.g., recrystallization solvents). Differential Scanning Calorimetry (DSC) can identify polymorphs .

Q. What role does this compound play in coordination chemistry, and how can its ligand properties be optimized?

  • Answer: The amino and pyridyl nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}). Chelation efficiency depends on pH and counterion selection (e.g., chloride vs. nitrate). Stability constants can be measured via potentiometric titrations .

Q. How can this compound be used in oligosaccharide labeling for mass spectrometry?

  • Answer: The bromine atom facilitates isotope tagging. Reductive amination with oligosaccharides (using NaBH3_3CN) introduces a stable bromine tag. LC/ESI-MS with in-source fragmentation analyzes labeled sugars. Optimize pH (~4.5) and reaction time (24–48 hr) for maximum labeling efficiency .

Q. What challenges arise in solving the crystal structure of this compound derivatives?

  • Answer: Challenges include:

  • Twinned crystals : Use SHELXL for refinement with HKLF5 format to handle twin laws .
  • Disorder : Apply restraints (e.g., DELU, SIMU) in refinement software. High-resolution data (≤0.8 Å) improves accuracy .

Q. How does bromine’s electronegativity influence the reactivity of this compound in cross-coupling reactions?

  • Answer: Bromine’s electron-withdrawing effect activates the pyridine ring for Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O (3:1) at 80°C. Monitor competing debromination via GC-MS .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

  • Answer: Decomposition occurs via hydrolysis of the C-Br bond. Stabilize by:
  • Avoiding strong acids/bases (pH 6–8 preferred).
  • Using scavengers (e.g., AgNO3_3) to trap liberated Br^- ions in situ .

Properties

IUPAC Name

5-bromopyridin-2-amine
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InChI

InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOLHUGPTDEKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5BrN2
Record name 2-amino-5-bromopyridine
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DSSTOX Substance ID

DTXSID5022144
Record name 2-Amino-5-bromopyridine
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Molecular Weight

173.01 g/mol
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CAS No.

1072-97-5
Record name 2-Amino-5-bromopyridine
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Record name 5-bromo-2-pyridylamine
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Synthesis routes and methods

Procedure details

According to a method known from a literature [M. Yamanaka et al., Chemical & Pharmaceutical Bulletin (Chem. Pharm. Bull.), 1991, vol. 39, p.1556], the title compound (Intermediate 109, 3.36 g) was obtained from commercially available bromoacetaldehyde-diethyl acetal (4.7 ml, WAKO) and 2-amino-5-bromopyridine (4.32 g, Ald). Mass (LCMS): 197 (M+), retention time: 0.73 minutes (elution condition: B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
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Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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